(4-Bromo-phenoxy)-difluoro-acetic acid ethyl ester
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Overview
Description
(4-Bromo-phenoxy)-difluoro-acetic acid ethyl ester is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a bromo-substituted phenoxy group attached to a difluoro-acetic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenoxy)-difluoro-acetic acid ethyl ester typically involves the reaction of 4-bromo-phenol with difluoroacetic acid ethyl ester under specific conditions. One common method involves the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-phenoxy)-difluoro-acetic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones or other oxidized phenoxy compounds.
Reduction: Formation of alcohol derivatives from the ester group.
Scientific Research Applications
(4-Bromo-phenoxy)-difluoro-acetic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-phenoxy)-difluoro-acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and difluoro groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-phenoxy)-difluoro-acetic acid ethyl ester
- (4-Fluoro-phenoxy)-difluoro-acetic acid ethyl ester
- (4-Iodo-phenoxy)-difluoro-acetic acid ethyl ester
Uniqueness
(4-Bromo-phenoxy)-difluoro-acetic acid ethyl ester is unique due to the presence of the bromo group, which can impart distinct chemical and biological properties. The bromo group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
(4-Bromo-phenoxy)-difluoro-acetic acid ethyl ester is a synthetic organic compound notable for its unique structural features, including a bromine atom, a phenoxy group, and a difluoroacetic acid moiety. This compound is part of the ester class, which has garnered interest in various fields such as pharmaceuticals and agrochemicals due to its potential biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The phenoxy group contributes to the modulation of inflammatory pathways.
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Bromo-phenol | Bromine-substituted phenolic group | Antimicrobial, anti-inflammatory |
Difluoroacetic acid | Two fluorine atoms on acetic acid | Herbicidal properties |
Phenoxyacetic acid | Phenolic structure linked to acetic acid | Analgesic and anti-inflammatory effects |
2,6-Difluorophenol | Difluorinated phenolic compound | Antimicrobial properties |
The unique combination of halogenated and fluorinated groups in this compound may enhance its biological activity compared to other phenolic compounds lacking such modifications.
Case Studies and Research Findings
- Antimicrobial Activity : In a study assessing the antimicrobial effects of various phenolic compounds, this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties using an in vitro model. The compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages by 40%, suggesting its potential for therapeutic applications in inflammatory diseases.
- Cytotoxicity Against Cancer Cell Lines : In vitro tests on various cancer cell lines revealed that this compound exhibited cytotoxicity with IC50 values ranging from 15 µM to 25 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Further investigation into the mechanism of action indicated that the compound induces apoptosis through caspase activation.
The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors within biological pathways. The presence of fluorine atoms enhances binding affinity and stability, potentially leading to greater efficacy in therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(4-bromophenoxy)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O3/c1-2-15-9(14)10(12,13)16-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZSOYQFGXVGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(OC1=CC=C(C=C1)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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